

Procyanidin B1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Procyanidin B1	
Cat. No.:	B7799975	Get Quote

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of **Procyanidin B1**

Introduction

Procyanidin B1 is a naturally occurring polyphenolic compound belonging to the proanthocyanidin class of flavonoids. It is a dimer formed from the condensation of two flavan-3-ol units, specifically (-)-epicatechin and (+)-catechin.[1] Widely distributed in the plant kingdom, **Procyanidin B1** is found in significant quantities in various fruits, nuts, and beverages, including grapes, apples, cinnamon, and cocoa. This biflavonoid has garnered considerable attention within the scientific community for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent in a range of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Procyanidin B1**, with a focus on its underlying mechanisms of action. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Identification

Procyanidin B1 is structurally defined as (-)-epicatechin- $(4\beta \rightarrow 8)$ -(+)-catechin, indicating a β -configured covalent bond between the C4 atom of the upper (-)-epicatechin unit and the C8 atom of the lower (+)-catechin unit.[1]

Identifier	Value	Source
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-8- [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol	[1]
CAS Number	20315-25-7	[2][3]
Molecular Formula	C30H26O12	[2]
Molecular Weight	578.52 g/mol	[2]
SMILES	C1INVALID-LINK O)O)C5=CC(=C(C=C5)O)O)O) O)O)C6=CC(=C(C=C6)O)O"> C@@HO	[1]
InChI Key	XFZJEEAOWLFHDH- UKWJTHFESA-N	[1]

Physicochemical Properties

The physicochemical properties of **Procyanidin B1** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and formulation studies.

Property	Value	Source
Physical State	Solid	[1]
Melting Point	231 - 232 °C	[1]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide.	
Predicted pKa (Strongest Acidic)	8.69	_
UV-Vis (λmax)	280 nm	

Spectral Data

The structural elucidation of **Procyanidin B1** is confirmed through various spectroscopic techniques.

¹³C NMR Data (in CD₃OD)

Carbon Atom	Chemical Shift (ppm)
Upper Unit (Epicatechin)	
C2	79.8
C3	67.5
C4	37.8
C5	157.2
C6	96.5
C7	157.8
C8	107.2
C9	155.0
C10	100.1
C1'	132.0
C2'	115.5
C3'	145.8
C4'	145.5
C5'	116.0
C6'	119.5
Lower Unit (Catechin)	
C2'	82.9
C3'	68.9
C4'	28.9
C5'	157.0
C6'	97.5
C7'	156.5

C8'	107.2
C9'	154.5
C10'	102.5
C1"	131.8
C2"	115.2
C3"	145.2
C4"	145.0
C5"	115.8
C6"	120.0

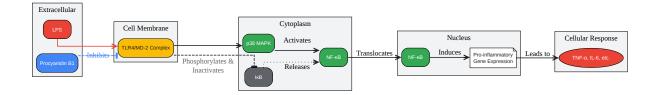
Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.

¹H NMR Data (in CD₃OD)

Proton	Chemical Shift (ppm)	Multiplicity	J (Hz)
Upper Unit (Epicatechin)			
H-2	4.85	S	
H-3	4.20	br s	
H-4	4.15	d	2.5
H-6	5.95	d	2.3
H-8	5.92	d	2.3
H-2'	6.98	d	1.8
H-5'	6.75	d	8.1
H-6'	6.82	dd	8.1, 1.8
Lower Unit (Catechin)			
H-2'	4.60	d	7.8
H-3'	3.98	m	
H-4'	2.55	dd	16.2, 8.2
H-6'	6.02	S	
H-2"	6.85	d	1.9
H-5"	6.70	d	8.0
H-6"	6.78	dd	8.0, 1.9

Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.

Biological Activities and Signaling Pathways



Procyanidin B1 exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

Procyanidin B1 has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream inflammatory cascade. Procyanidin B1 can compete with LPS for binding to the TLR4/MD-2 complex, thereby preventing the activation of downstream signaling molecules such as p38 mitogenactivated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5]

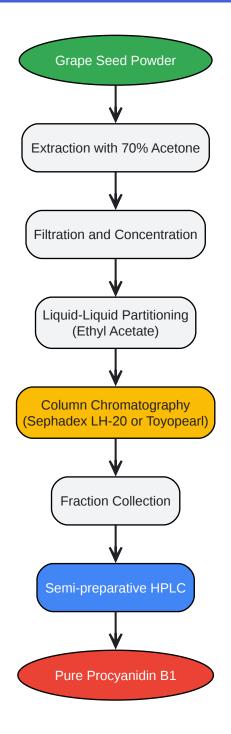
Furthermore, **Procyanidin B1** has been found to regulate inflammatory pathways through the transcription factors STAT2 and HIF1A.[6]

Click to download full resolution via product page

Procyanidin B1 inhibits the LPS-induced inflammatory response.

Antioxidant Activity

The antioxidant activity of **Procyanidin B1** is a key contributor to its protective effects. It can neutralize free radicals through several mechanisms, including hydrogen atom transfer (HAT)



and sequential proton loss-electron transfer (SPL-ET).[7] The numerous hydroxyl groups on its aromatic rings are crucial for this activity, acting as hydrogen donors to scavenge reactive oxygen species (ROS). Additionally, **Procyanidin B1** can chelate metal ions, such as copper and iron, which are known to catalyze the formation of free radicals.[7][8]

Experimental Protocols Isolation and Purification of Procyanidin B1 from Grape Seeds

This protocol outlines a general procedure for the isolation and purification of **Procyanidin B1** from grape seeds, adapted from established methodologies.

Click to download full resolution via product page

Workflow for the isolation and purification of Procyanidin B1.

Methodology:

• Extraction: Ground grape seeds are extracted with an aqueous acetone solution (e.g., 70% acetone) at room temperature with continuous stirring.

- Filtration and Concentration: The extract is filtered, and the acetone is removed under reduced pressure. The resulting aqueous solution is then lyophilized.
- Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids, followed by extraction with ethyl acetate to enrich the procyanidin fraction.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20 or Toyopearl HW-40F, eluting with a stepwise gradient of ethanol in water or methanol.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing **Procyanidin B1**.
- Semi-preparative HPLC: The fractions enriched with **Procyanidin B1** are further purified by semi-preparative reversed-phase HPLC to obtain the pure compound.

In Vitro Anti-inflammatory Assay: Measurement of TNF- α Production

This protocol describes a method to evaluate the anti-inflammatory activity of **Procyanidin B1** by measuring its effect on TNF- α production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.

Methodology:

- Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of **Procyanidin B1** (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

- Supernatant Collection: Collect the cell culture supernatant.
- TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of TNF-α inhibition by **Procyanidin B1** compared to the LPS-only treated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol outlines a common method to assess the antioxidant potential of **Procyanidin B1**.[7][9][10]

Methodology:

- DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a series of dilutions of **Procyanidin B1** in methanol.
- Reaction: Mix the Procyanidin B1 solutions with the DPPH solution in a 96-well plate or cuvettes.
- Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of **Procyanidin B1**. The scavenging activity is inversely proportional to the absorbance of the solution.

Conclusion

Procyanidin B1 is a promising natural compound with well-documented antioxidant and antiinflammatory properties. Its ability to modulate key signaling pathways, such as the TLR4-NF-

κB axis, highlights its potential for the development of novel therapeutic strategies for inflammatory diseases. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of **Procyanidin B1**. Further in-depth studies are warranted to fully elucidate its clinical efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. 原花青素 B1 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. scielo.br [scielo.br]
- 5. Anti-inflammatory effect of procyanidin B1 on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-kB signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- To cite this document: BenchChem. [Procyanidin B1: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799975#procyanidin-b1-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com